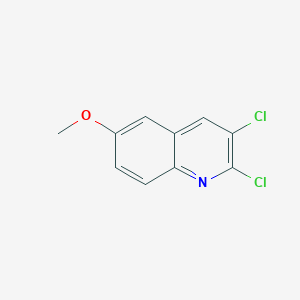

2,3-Dichloro-6-methoxyquinoline

Description

2,3-Dichloro-6-methoxyquinoline is a quinoline derivative featuring a bicyclic aromatic structure with chlorine atoms at positions 2 and 3 and a methoxy (-OCH₃) group at position 6. This compound’s electronic and steric properties are influenced by the electron-withdrawing chlorine substituents and the electron-donating methoxy group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

2,3-dichloro-6-methoxyquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-7-2-3-9-6(4-7)5-8(11)10(12)13-9/h2-5H,1H3 |

InChI Key |

KAFBCYZXWBYPDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2,3-Dichloro-6-methoxyquinoline is being explored for its potential use in developing new antimicrobial and anticancer drugs. Its biological activity is largely attributed to its ability to interact with various biomolecules.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism typically involves disruption of cellular processes in bacteria and fungi. For example, it has been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with varying minimum inhibitory concentrations (MIC) .

- Anticancer Activity : In vitro assays indicate that 2,3-Dichloro-6-methoxyquinoline can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism includes inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic pathways .

Agricultural Chemicals

The compound is also being investigated for its potential use as an agricultural chemical , particularly in the development of insecticides and herbicides. Its structural features may enhance its effectiveness against larval vectors of diseases like malaria and dengue .

Table 1: Antimicrobial Activity Data

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.87 | Inhibition of CDK9, apoptosis induction |

| HCT-116 | 6.50 | STAT3 inhibition |

Case Studies

- Antimicrobial Research : A study demonstrated that derivatives of 2,3-Dichloro-6-methoxyquinoline exhibited enhanced antimicrobial activity compared to standard antibiotics like chloramphenicol and ciprofloxacin against various strains of E. coli and S. aureus. The findings indicated that certain modifications to the quinoline structure significantly improved efficacy .

- Anticancer Studies : Research conducted on the effects of this compound on breast cancer cells revealed that it effectively induced apoptosis through the inhibition of specific kinases involved in cell cycle regulation. This study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 2,3-Dichloro-6-methoxyquinoline, emphasizing substituent positions, molecular weights, and functional differences:

Physicochemical Properties

- Melting Points: 6-Methoxyquinoline derivatives generally exhibit moderate melting points (e.g., 6-Methoxyquinoline: 18–20°C ). Chlorination increases melting points due to higher molecular symmetry and intermolecular forces (e.g., 4-Chloro-6,7-dimethoxyquinoline: 403–404 K ).

- Solubility : Methoxy groups improve aqueous solubility, while chlorine atoms and alkyl chains enhance organic phase partitioning .

Key Research Findings

Substituent Position Effects: Chlorine at C2 and C3 (as in 2,3-Dichloro-6-methoxyquinoline) creates a steric and electronic environment distinct from C2/C4 dichloro analogs (e.g., 2,4-Dichloro-6-methoxyquinoline), altering reactivity in cross-coupling reactions . Methoxy groups at C6 improve solubility but reduce electrophilicity compared to unsubstituted quinolines .

The chloropropyl chain in 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline mimics lipid tails, aiding interaction with hydrophobic enzyme pockets .

Preparation Methods

Pfitzinger Reaction with Subsequent Chlorination

This method uses p-anisidine as the starting material:

Steps :

-

Quinoline Formation :

-

Reactants : p-Anisidine (1 eq), malonic acid (1 eq).

-

Catalyst : POCl₃ (excess).

-

Conditions : Reflux at 120°C for 8–12 hours.

-

Intermediate : 6-Methoxyquinoline-2,4-diol.

-

-

Chlorination :

-

Chlorinating Agent : POCl₃ (8 eq) with catalytic DMF.

-

Temperature : 110°C for 3–4 hours.

-

Product : 2,3-Dichloro-6-methoxyquinoline.

-

Direct Chlorination of 6-Methoxyquinoline

Selective Chlorination Using POCl₃

Pre-formed 6-methoxyquinoline undergoes electrophilic substitution at the 2- and 3-positions under controlled conditions:

Steps :

-

Reactants : 6-Methoxyquinoline (1 eq).

-

Chlorinating Agent : POCl₃ (5 eq) with N-chlorosuccinimide (NCS) .

-

Solvent : Dichloromethane (DCM).

-

Temperature : 60°C for 6–8 hours.

Comparative Analysis of Methods

Critical Reaction Parameters

-

Catalyst Choice : Silica gel or methanesulfonic acid enhances cyclocondensation efficiency.

-

Chlorination Efficiency : Excess POCl₃ (8–10 eq) ensures complete di-substitution.

-

Safety Notes : POCl₃ reactions require strict moisture control due to HCl gas evolution.

Industrial Scalability

The one-pot method is preferred for large-scale production due to reduced waste and operational steps. Pilot studies report >90% purity after recrystallization from ethanol/water.

Emerging Alternatives

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.